molecular formula C7H11ClO2 B14436568 (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

Cat. No.: B14436568
M. Wt: 162.61 g/mol
InChI Key: RINNLZCLKFJMNO-SNAWJCMRSA-N
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Description

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride is an organic compound with a unique structure that includes an enoyl chloride group and a tert-butyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride typically involves the chlorination of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the acid with thionyl chloride in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the enoyl group can participate in addition reactions with electrophiles or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

Major Products Formed

    Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.

    Addition Reactions: Forms addition products with electrophiles or nucleophiles.

    Hydrolysis: Yields (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid.

Scientific Research Applications

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-2-ol: A precursor in the synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride.

    2-Chloro-2-methylpropane: Another compound with a similar tert-butyl group but different reactivity.

Biological Activity

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride is a synthetic compound with diverse applications in organic chemistry and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₁₃ClO₂
  • Molecular Weight: 188.65 g/mol

The biological activity of this compound primarily arises from its reactivity as an enoyl chloride. It can participate in various nucleophilic substitution reactions, where the chloride group can be replaced by nucleophiles such as amines and alcohols, forming substituted products. This reactivity allows it to modify biomolecules, which is crucial in biological studies and drug development.

Biological Applications

  • Modification of Biomolecules : The compound is utilized in the modification of proteins and other biomolecules to study their functions and interactions in biological systems. This is particularly important in understanding enzyme mechanisms and cellular pathways.
  • Drug Development : There is ongoing research into its potential as a building block for pharmaceuticals. The compound's ability to form stable adducts with various nucleophiles makes it a candidate for developing new therapeutic agents.
  • Antimicrobial Activity : Preliminary studies suggest that compounds related to enoyl chlorides exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including E. coli and multi-drug resistant S. aureus .

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial properties of similar enoyl derivatives, compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against S. aureus and E. coli. The findings indicated that structural modifications could enhance antibacterial efficacy .
  • Type III Secretion System Inhibition : Research has indicated that derivatives of enoyl compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is a critical virulence factor. Compounds were screened for their ability to downregulate T3SS activity, showing significant inhibition at concentrations around 50 µM .

Data Table: Biological Activity Overview

Activity Type Target Organism MIC (µM) Reference
AntibacterialStaphylococcus aureus20 - 40
AntibacterialEscherichia coli40 - 70
T3SS InhibitionEnteropathogenic E. coli50

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)10-5-4-6(8)9/h4-5H,1-3H3/b5-4+

InChI Key

RINNLZCLKFJMNO-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)O/C=C/C(=O)Cl

Canonical SMILES

CC(C)(C)OC=CC(=O)Cl

Origin of Product

United States

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